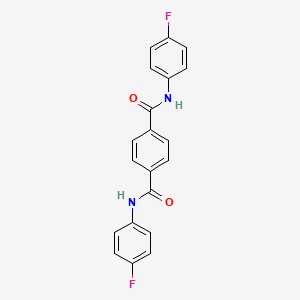

N,N'-bis(4-fluorophenyl)terephthalamide

Description

N,N'-bis(4-fluorophenyl)terephthalamide (CAS: 98290-25-6) is a terephthalamide derivative with the molecular formula C₂₀H₁₄F₂N₂O₂ and a molecular weight of 352.34 g/mol . It is synthesized via coupling reactions between terephthaloyl chloride and fluorinated aniline derivatives, followed by catalytic reduction . This compound is characterized by two para-fluorophenyl groups attached to the terephthalamide core, which confer unique electronic and steric properties. Its structural rigidity and fluorine substituents make it valuable in materials science (e.g., polyamide-imide films) and medicinal chemistry (e.g., enzyme inhibitors) .

Properties

IUPAC Name |

1-N,4-N-bis(4-fluorophenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKRBNRCRCSMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-bis(4-fluorophenyl)terephthalamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amide characterized by the presence of two 4-fluorophenyl groups attached to a terephthalic acid backbone. The fluorine substituents enhance the compound's lipophilicity and electronic properties, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies indicate that the compound may exert its effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be particularly relevant in cancer therapy.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing dopaminergic and serotonergic signaling pathways.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound, revealing promising results in various assays:

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found to significantly reduce cell viability at concentrations as low as 20 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G1 phase.

- Neuropharmacological Effects : Another study investigated the compound's interaction with dopamine transporters (DAT). It demonstrated a binding affinity (Ki = 23 nM), suggesting potential use in treating disorders related to dopaminergic dysregulation, such as Parkinson's disease or addiction.

- Mutagenicity Assessment : The Ames test was employed to evaluate the mutagenic potential of this compound. Results indicated no significant mutagenic effects at tested concentrations, supporting its safety profile for further development in therapeutic applications.

Scientific Research Applications

Synthesis Route:

- Starting Materials: Terephthaloyl chloride, 4-fluoroaniline

- Reaction Conditions: Solvent (e.g., DMF), temperature control, and purification steps.

Applications in Materials Science

High-Performance Polymers:

N,N'-bis(4-fluorophenyl)terephthalamide is utilized as a monomer in the synthesis of poly(amide-imide) polymers. These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for aerospace and automotive applications.

Coatings and Composites:

The compound's excellent chemical resistance and thermal properties allow it to be incorporated into coatings that protect surfaces from harsh environmental conditions. It is also used in composite materials to enhance their durability.

Biological Applications

Drug Delivery Systems:

Research indicates that this compound can form stable complexes with various therapeutic agents, enhancing their bioavailability. This property is particularly beneficial in developing drug delivery systems that require biocompatibility and controlled release mechanisms.

Biological Interactions:

Studies have shown that derivatives of this compound may interact with biological macromolecules, potentially influencing enzyme activity or receptor binding. This interaction can lead to applications in drug design and development.

Case Study 1: Drug Development

A study explored the use of this compound as a scaffold for creating new pharmaceuticals. The compound was modified to enhance its affinity for specific biological targets, leading to the development of novel drug candidates with improved efficacy and reduced side effects.

Case Study 2: Polymer Synthesis

In another research project, researchers synthesized a series of poly(amide-imide) derivatives using this compound as a key building block. The resulting polymers demonstrated superior mechanical properties compared to traditional materials, showcasing the compound's potential in advanced material applications.

Comparison with Similar Compounds

Substituent Effects on Thermal and Mechanical Properties

Table 2: Bioactivity of Terephthalamide Derivatives

- Fluorophenyl in Drug Design : Fluorine enhances membrane permeability and metabolic stability. Compound 23, incorporating bis(4-fluorophenyl)methyl groups, shows potent antiproliferative activity (GI₅₀ = 1.00 µM) against breast cancer cells .

- Heterocyclic Analogs: Imidazolyl-substituted terephthalamides (e.g., Compound 68) exhibit nanomolar inhibition of parasitic FPPS enzymes, outperforming fluorophenyl derivatives in specific biological targets .

Table 3: Terephthalamide-Based MOFs and Glycoclusters

- MOF Linkers : bpta, with pyridinyl groups, forms MOFs with superior catalytic activity due to nitrogen’s coordination capability . Fluorophenyl derivatives are less common in MOFs but excel in dielectric applications.

- Glycoclusters : N,N′-diglucosylterephthalamide’s flexible scaffold allows optimal sugar presentation for lectin binding, whereas fluorophenyl derivatives’ rigidity may limit conformational adaptability .

Q & A

Q. What are the standard synthetic routes for preparing N,N'-bis(4-fluorophenyl)terephthalamide, and how can reaction conditions be optimized?

Methodological Answer :

- Synthetic Routes : The compound is typically synthesized via condensation reactions between terephthaloyl chloride and 4-fluoroaniline derivatives. A two-step approach involves (1) activating the carbonyl groups of terephthalic acid derivatives (e.g., acid chlorides) and (2) coupling with fluorinated aromatic amines under inert conditions (e.g., N₂ atmosphere) .

- Optimization : Key parameters include solvent choice (e.g., DMF or THF for solubility), temperature control (reflux at 80–100°C), and stoichiometric ratios (1:2 for terephthaloyl chloride to amine). Catalytic bases like triethylamine can enhance nucleophilic substitution efficiency .

- Purity Control : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>85%) and minimal byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer :

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) identify aromatic protons (δ 7.2–8.0 ppm) and amide linkages (δ 10.2–10.8 ppm for NH). Fluorine coupling patterns in ¹⁹F NMR confirm para-substitution .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the terephthalamide backbone .

- Advanced Techniques : Raman spectroscopy distinguishes conformational isomers (e.g., cis/trans amide orientations) using characteristic C-F (~1220 cm⁻¹) and aromatic ring vibrations .

Q. How are thermal stability and decomposition profiles of terephthalamide derivatives analyzed?

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Performed under nitrogen (heating rate: 10°C/min) to assess decomposition onset (>300°C for this compound) and residue formation. Fluorinated substituents enhance thermal stability via electron-withdrawing effects .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~250–280°C) and glass transition temperatures (Tg) in polymerized derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for terephthalamide derivatives?

Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G++(d,p) to simulate NMR, IR, and UV-Vis spectra. Compare theoretical vs. experimental results to assign ambiguous peaks (e.g., overlapping aromatic signals in ¹H NMR) .

- Conformational Analysis : Rotational barriers of amide bonds (~15–20 kcal/mol) and steric effects from fluorophenyl groups are modeled using Gaussian or ORCA software to predict dominant conformers .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer :

Q. How do substituent effects (e.g., fluorine vs. chlorine) influence the reactivity of terephthalamides in polymerization?

Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the amide carbonyl, accelerating polycondensation with diamines. Compare kinetics via time-resolved FTIR to track reaction progress .

- Steric Considerations : Bulkier substituents (e.g., trifluoromethyl) reduce crystallinity in polymers, analyzed via XRD and DSC .

Q. What strategies are used to assess the biological or material toxicity of fluorinated terephthalamides?

Methodological Answer :

- In Silico Prediction : Tools like EPA’s TEST or ProTox-II model acute toxicity (e.g., LD50) based on structural descriptors (logP, H-bond acceptors) .

- In Vitro Assays : MTT assays on human cell lines (e.g., HEK293) quantify cytotoxicity (IC50). Fluorinated derivatives may exhibit lower toxicity due to metabolic stability .

Q. How can this compound be integrated into high-performance polymers?

Methodological Answer :

- Polymer Design : Co-polymerize with rigid monomers (e.g., aromatic diamines) to enhance mechanical strength. Characterize via GPC (Mn > 50 kDa) and tensile testing .

- Applications : Liquid crystalline behavior (observed via polarized microscopy) and flame-retardant properties (UL-94 testing) are key for industrial materials .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental vibrational frequencies in terephthalamides?

Methodological Answer :

- Scale Factors : Apply empirical scaling (0.96–0.98) to DFT-calculated frequencies to align with experimental IR/Raman data .

- Solvent Corrections : Include solvent effects (e.g., PCM model for DMSO) in calculations to improve accuracy of peak assignments .

Q. What statistical methods validate reproducibility in synthetic yields across batches?

Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading). ANOVA analysis quantifies significance (p < 0.05) .

- Cross-Validation : Compare yields from independent labs (inter-laboratory studies) with Z-score analysis to detect systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.